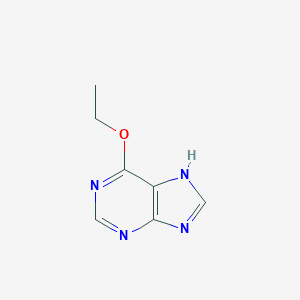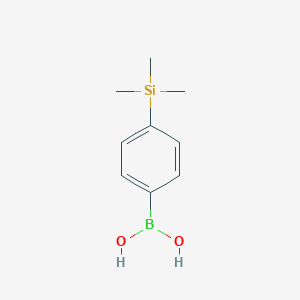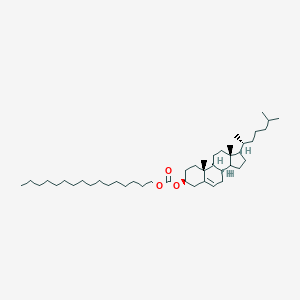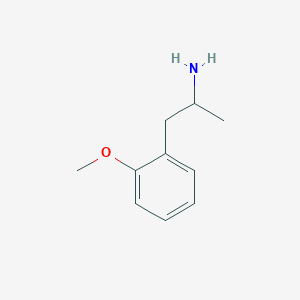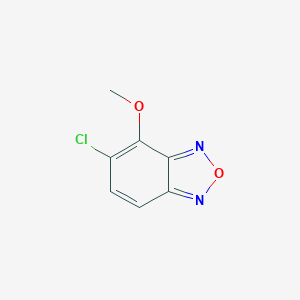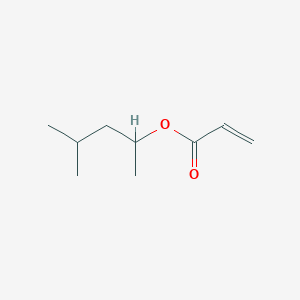
2-Propenoic acid, 1,3-dimethylbutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 1,3-dimethylbutyl ester, also known as di-n-butyl fumarate, is a chemical compound that is widely used in various scientific research applications. It is an ester of fumaric acid and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 1,3-dimethylbutyl ester fumarate is not well understood. However, it is believed to act as an antioxidant and anti-inflammatory agent, which may be beneficial in the treatment of various diseases such as multiple sclerosis.
Biochemical and Physiological Effects:
Di-n-butyl fumarate has been shown to have various biochemical and physiological effects. It has been found to increase the expression of antioxidant genes and reduce oxidative stress in cells. Additionally, it has been shown to modulate the immune system and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di-n-butyl fumarate is a versatile reagent that is easy to handle and has a long shelf life. It is also relatively inexpensive and readily available. However, it can be toxic if ingested or inhaled, and care should be taken when handling it in the laboratory.
Direcciones Futuras
There are several future directions for the use of 2-Propenoic acid, 1,3-dimethylbutyl ester fumarate in scientific research. One potential application is in the development of new drugs for the treatment of various diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, it may be used as a potential antioxidant and anti-inflammatory agent in the food and cosmetic industries. Further research is needed to fully understand the mechanism of action of 2-Propenoic acid, 1,3-dimethylbutyl ester fumarate and its potential applications in various fields.
Métodos De Síntesis
Di-n-butyl fumarate can be synthesized by the reaction of fumaric acid with n-butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via an esterification reaction, where the carboxylic acid group of fumaric acid reacts with the hydroxyl group of n-butanol, resulting in the formation of 2-Propenoic acid, 1,3-dimethylbutyl ester fumarate.
Aplicaciones Científicas De Investigación
Di-n-butyl fumarate is widely used in scientific research as a reagent in organic synthesis, particularly in the synthesis of polymers and resins. It is also used as a plasticizer in the production of polyvinyl chloride (PVC) and other plastics. Additionally, 2-Propenoic acid, 1,3-dimethylbutyl ester fumarate is used as a flavoring agent in the food industry.
Propiedades
Número CAS |
18933-92-1 |
|---|---|
Nombre del producto |
2-Propenoic acid, 1,3-dimethylbutyl ester |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4-methylpentan-2-yl prop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-9(10)11-8(4)6-7(2)3/h5,7-8H,1,6H2,2-4H3 |
Clave InChI |
BVDBXCXQMHBGQM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)OC(=O)C=C |
SMILES canónico |
CC(C)CC(C)OC(=O)C=C |
Otros números CAS |
18933-92-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



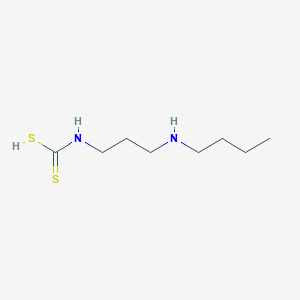


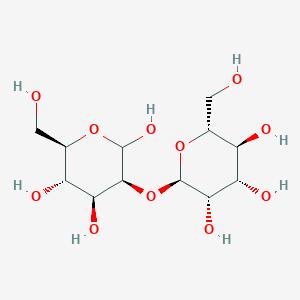
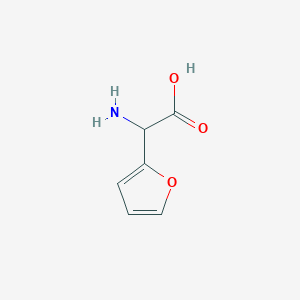
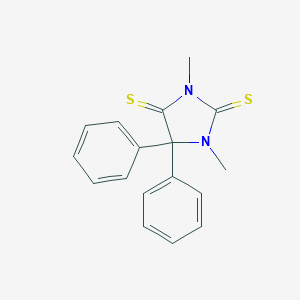
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
